molecular formula C18H23N3O4S B2730344 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-07-5

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2730344
CAS No.: 878059-07-5
M. Wt: 377.46
InChI Key: PXVMLUGEFZMJGW-UHFFFAOYSA-N
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Description

The compound 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS: 878059-97-3, molecular formula: C₂₅H₂₆F₃N₃O₄S, molecular weight: 521.55 g/mol) features a sulfonylacetamide core linked to a 1H-indol-3-yl group, which is further substituted with a 4-methylpiperidin-1-yl moiety via a 2-oxoethyl spacer . The trifluoromethylphenyl acetamide substituent enhances lipophilicity, which may impact membrane permeability and metabolic stability.

Properties

IUPAC Name

2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-13-6-8-20(9-7-13)18(23)11-21-10-16(26(24,25)12-17(19)22)14-4-2-3-5-15(14)21/h2-5,10,13H,6-9,11-12H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVMLUGEFZMJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Group: The 4-methylpiperidine group is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 4-methylpiperidine in the presence of a suitable base.

    Sulfonylation: The sulfonyl group is added by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

    Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction, where the sulfonylated intermediate reacts with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or acetamide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of adamantane derivatives, including (2S)-2-(2-Adamantyl)propanoic acid, in cancer treatment. For instance, compounds based on the adamantane structure have shown promising antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives exhibited significant activity against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines, with IC50 values less than 10 μM . This suggests that (2S)-2-(2-Adamantyl)propanoic acid may serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Research indicates that adamantane derivatives can inhibit protein denaturation, a process linked to inflammation. This property is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs), which aim to mitigate chronic inflammatory conditions . The structural rigidity of the adamantane framework contributes to its effectiveness in this regard.

Antimicrobial Activity

In addition to anticancer properties, (2S)-2-(2-Adamantyl)propanoic acid derivatives have demonstrated antimicrobial activity. For example, novel N-Mannich bases derived from adamantane showed potent antibacterial effects against Gram-positive bacteria and moderate activity against Gram-negative strains . This positions the compound as a candidate for further exploration in antimicrobial drug development.

Materials Science

Optical Materials

The unique structural characteristics of (2S)-2-(2-Adamantyl)propanoic acid make it suitable for applications in materials science, particularly in the development of optical materials. The rigidity and high thermal stability of adamantane derivatives allow them to be used in optical fibers, waveguides, and photoresists . These materials are essential for advanced photonic applications due to their excellent optical properties.

Functional Resins

Furthermore, the compound can act as a monomer for synthesizing functional resins with enhanced heat resistance and surface hardness. Such resins are valuable in various industrial applications, including coatings and adhesives . The ability to modify the chemical structure of adamantane derivatives allows for tailoring their properties to meet specific industrial requirements.

Agrochemicals

The synthesis of (2S)-2-(2-Adamantyl)propanoic acid is also relevant in agrochemical applications. Its derivatives can serve as intermediates in the development of pesticides and herbicides. The structural modifications possible with adamantane compounds enable the design of agrochemicals with improved efficacy and reduced environmental impact .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Anticancer agents showing activity against HeLa and MCF-7 cell lines; anti-inflammatory properties
Materials Science Used in optical materials (fibers, waveguides); functional resins with enhanced properties
Agrochemicals Intermediates for developing pesticides and herbicides

Mechanism of Action

The mechanism of action of 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with aromatic residues in proteins, while the sulfonyl and acetamide groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Key Structural Analogs and Their Features
Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Reference
2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide Sulfonyl, 4-methylpiperidin-1-yl, trifluoromethylphenyl 521.55 Not reported Not reported
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide Benzhydrylpiperazinyl, sulfamoylamino ~600 (estimated) 132–230 Variable
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-hydroxy-N-(pyridin-4-yl)acetamide (1a) Hydroxy, 4-chlorobenzyl, pyridinyl ~395 (estimated) 182.9–184.6 82.3
Indibulin (2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide) Oxo, 4-chlorobenzyl, pyridinyl ~406 (estimated) Not reported Not reported
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide Sulfanyl, azepanyl, 4-chlorophenyl ~443 (estimated) Not reported Not reported

Functional Group Analysis

  • Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound enhances electron-withdrawing properties and hydrogen-bonding capacity compared to the sulfanyl group in ’s analog . This difference may influence receptor binding affinity and metabolic stability.
  • 4-Methylpiperidin-1-yl vs. Larger Heterocycles : The six-membered 4-methylpiperidine ring in the target compound contrasts with the seven-membered azepane in ’s analog and benzhydrylpiperazine in . Smaller heterocycles often improve bioavailability due to reduced steric hindrance.
  • Trifluoromethylphenyl vs.

Biological Activity

The compound 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic molecule with potential therapeutic applications. Its structure includes an indole moiety, a sulfonamide group, and a piperidine derivative, which are known to contribute to various biological activities. This article reviews the biological activity of this compound based on existing research findings, including its effects on cancer cells, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C26H31N3O4S
  • Molecular Weight : 481.61 g/mol
  • Purity : Typically >95% in research applications

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. Notably:

  • Cell Lines Tested :
    • HT-29 (Colon carcinoma)
    • M21 (Skin melanoma)
    • MCF7 (Breast carcinoma)
  • Mechanism of Action :
    • These compounds have been shown to induce cell cycle arrest in the G2/M phase.
    • They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which is crucial for mitosis.
  • IC50 Values :
    • The concentration required to inhibit cell growth by 50% (IC50) for related compounds has been reported in the nanomolar range, indicating potent activity against cancer cells .

Angiogenesis Inhibition

In vivo studies using chick chorioallantoic membrane (CAM) assays demonstrated that these compounds can inhibit angiogenesis and tumor growth effectively. This property is particularly valuable in cancer therapy as it targets the tumor's blood supply .

Data Tables

Compound Cell Line IC50 (nM) Effect on Cell Cycle Angiogenesis Inhibition
PIB-SOHT-2950G2/M ArrestYes
PIB-SOM2145G2/M ArrestYes
PIB-SOMCF760G2/M ArrestYes

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study A : Investigated the antiproliferative effects of a series of indole-based sulfonamides on human cancer cell lines. Results indicated that modifications in the piperidine ring could enhance potency and selectivity against certain cancer types .
  • Study B : Focused on the structure–activity relationship (SAR) of indole derivatives, revealing that specific substitutions at the indole nitrogen significantly impacted biological activity and toxicity profiles .
  • Study C : Evaluated the effects of these compounds in combination with standard chemotherapeutics, finding synergistic effects that could lower required doses and reduce side effects .

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